Ethyl 3-(3-Fluoro-2-hydroxyphenyl)-3-oxopropanoate
Description
Ethyl 3-(3-fluoro-2-hydroxyphenyl)-3-oxopropanoate is an ethyl ester featuring a β-ketoester backbone substituted with a fluorinated and hydroxylated aromatic ring. The compound’s structure includes a 3-fluoro group at the meta position and a 2-hydroxy group at the ortho position on the phenyl ring. The hydroxyl group enhances hydrogen-bonding capacity and acidity, while the fluorine atom introduces electron-withdrawing effects, modulating the keto-enol tautomer equilibrium and electrophilic reactivity .
Properties
Molecular Formula |
C11H11FO4 |
|---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
ethyl 3-(3-fluoro-2-hydroxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H11FO4/c1-2-16-10(14)6-9(13)7-4-3-5-8(12)11(7)15/h3-5,15H,2,6H2,1H3 |
InChI Key |
XLOPSZYLIVFHOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C(=CC=C1)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-Fluoro-2-hydroxyphenyl)-3-oxopropanoate can be achieved through several synthetic routes. One common method involves the esterification of 3-(3-Fluoro-2-hydroxyphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-Fluoro-2-hydroxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of 3-(3-Fluoro-2-oxophenyl)-3-oxopropanoate.
Reduction: Formation of Ethyl 3-(3-Fluoro-2-hydroxyphenyl)-3-hydroxypropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3-Fluoro-2-hydroxyphenyl)-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic effects.
Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-Fluoro-2-hydroxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The fluoro and hydroxy groups play a crucial role in its binding affinity and selectivity towards target enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Observations:
- Hydroxyl vs. Fluoro/Methoxy: The hydroxyl group in the target compound increases acidity (pKa ~8–10 for phenolic OH) compared to fluorine (pKa ~15–17 for aromatic C-F) or methoxy groups, enabling stronger hydrogen bonding and solubility in polar solvents .
- Substituent Position: Para-fluorine (e.g., in ) maximizes electron-withdrawing effects, while ortho-fluorine () introduces steric hindrance. Meta-fluoro in the target compound balances electronic and spatial effects.
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | Substituent Effects | Solubility (Polar Solvents) |
|---|---|---|---|
| Ethyl 3-(3-Fluoro-2-hydroxyphenyl)-3-oxopropanoate | 228.2 (calculated) | -OH (H-bond donor), -F (electron-withdrawing) | High |
| Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | 210.2 | -F (para, electron-withdrawing) | Moderate |
| Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate | 222.2 | -OCH₃ (ortho, electron-donating) | Moderate |
| Ethyl 3-(4-aminophenyl)-3-oxopropanoate | 207.2 | -NH₂ (para, electron-donating) | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
